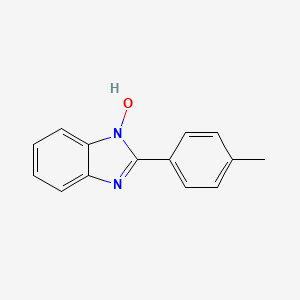

![molecular formula C10H19Cl2N3O B2368166 2-[Piperidin-4-il(prop-2-inil)amino]acetamida; dihidrocloruro CAS No. 2243511-74-0](/img/structure/B2368166.png)

2-[Piperidin-4-il(prop-2-inil)amino]acetamida; dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

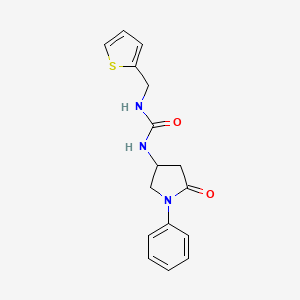

“2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride” is a compound that plays a crucial role in fetal development, ovarian function, and cancer development. It belongs to the class of organic compounds known as alpha amino acid amides . This compound is also known as PAPP-A2.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride” is C10H19Cl2N3O. The molecular weight of the compound is 268.18.Physical and Chemical Properties Analysis

The Inchi Code of “2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride” is 1S/C7H15N3O.2ClH/c8-6-1-3-10 (4-2-6)5-7 (9)11;;/h6H,1-5,8H2, (H2,9,11);2*1H .Aplicaciones Científicas De Investigación

- La inhibición farmacológica de la hidrolasa de epóxido soluble (sEH) se ha propuesto como una terapia potencial para el dolor y las enfermedades inflamatorias. Al estabilizar los ácidos epoxieicosatrienoicos endógenos (EET), compuestos como EN300-6488037 pueden ofrecer alivio del dolor y la inflamación .

- Los derivados de piperidina, incluyendo EN300-6488037, han sido investigados por sus propiedades antioxidantes. La piperina, un alcaloide relacionado con una porción de piperidina, se encuentra en las plantas de la familia Piperaceae y exhibe una poderosa acción antioxidante al inhibir los radicales libres .

- Las piperidinas juegan un papel crucial en la construcción de fármacos debido a sus diversas características farmacofóricas. EN300-6488037, con su núcleo de piperidina, puede servir como un valioso bloque de construcción para diseñar nuevos fármacos. Los investigadores exploran varios métodos de síntesis para acceder a piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .

- La síntesis de piperidinas sustituidas sigue siendo un área activa de investigación. Se buscan métodos eficientes y rentables para acceder a estos derivados. Las características estructurales únicas de EN300-6488037 contribuyen al desarrollo de nuevas estrategias sintéticas .

- EN300-6488037, desarrollado por el Prof. Levin y sus colaboradores, forma parte de una fascinante clase de reactivos "eliminadores de nitrógeno". Estos reactivos permiten la edición esquelética precisa de moléculas orgánicas mediante la eliminación selectiva de átomos de nitrógeno. Estas innovaciones abren nuevas vías para las transformaciones químicas y el descubrimiento de fármacos .

Terapia para el Dolor y la Inflamación

Actividad Antioxidante

Diseño de Fármacos y Química Medicinal

Síntesis Química y Desarrollo de Metodología

Reactivos de Eliminación de Átomos de Nitrógeno

Mecanismo De Acción

Target of Action

The primary target of 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride, also known as EN300-6488037, is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

EN300-6488037 acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, leading to an increase in their levels . This results in enhanced anti-inflammatory effects, as EETs are known to have potent anti-inflammatory properties .

Biochemical Pathways

The inhibition of sEH by EN300-6488037 affects the metabolic pathway of EETs . Normally, sEH metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids .

Result of Action

The result of EN300-6488037’s action is an increase in the levels of EETs, leading to enhanced anti-inflammatory effects . This could potentially be beneficial in the treatment of conditions characterized by inflammation.

Direcciones Futuras

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its potential therapeutic applications, could be a promising area for future research.

Análisis Bioquímico

Biochemical Properties

EN300-6488037 plays a significant role in biochemical reactions, particularly as an inhibitor of sEH . sEH is an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids (EETs), which are signaling molecules that regulate inflammation and pain . By inhibiting sEH, EN300-6488037 increases the levels of EETs, thereby potentially exerting anti-inflammatory effects .

Cellular Effects

The effects of EN300-6488037 on cells are primarily related to its role as an sEH inhibitor . By increasing EET levels, EN300-6488037 can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially alter cell function in ways that mitigate inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of EN300-6488037 involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of EETs, leading to their accumulation within cells . The increased EET levels can then influence various molecular processes, including cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The effects of EN300-6488037 can change over time in laboratory settings . For instance, the compound’s inhibitory effects on sEH may become more pronounced with prolonged exposure

Metabolic Pathways

EN300-6488037 is involved in the metabolic pathway of EETs, acting as an inhibitor of the enzyme sEH . This enzyme is responsible for the breakdown of EETs, so its inhibition by EN300-6488037 leads to increased levels of these signaling molecules .

Subcellular Localization

The subcellular localization of EN300-6488037 is likely to be influenced by its target, sEH. As sEH is an enzyme found in the cytoplasm of cells , EN300-6488037 is likely to be localized in the same region to exert its inhibitory effects.

Propiedades

IUPAC Name |

2-[piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-2-7-13(8-10(11)14)9-3-5-12-6-4-9;;/h1,9,12H,3-8H2,(H2,11,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPYAADMNZAYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC(=O)N)C1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243511-74-0 |

Source

|

| Record name | 2-[(piperidin-4-yl)(prop-2-yn-1-yl)amino]acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenoxyacetamide](/img/structure/B2368084.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)

![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)